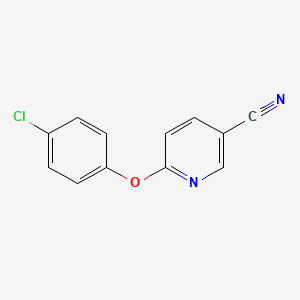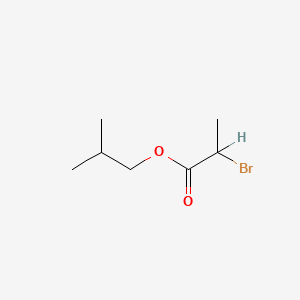
Isobutyl 2-bromopropionate
Descripción general
Descripción
Isobutyl 2-bromopropionate is a chemical compound with the formula C7H13BrO2 . It is also known by other names such as Propanoic acid, 2-bromo-, 2-methylpropyl ester; 2-Bromopropionic acid, 2-methylpropyl ester; Propanoic acid, 2-bromo, isobutyl ester; Isobutyl 2-bromopropanoate .
Molecular Structure Analysis
The molecular structure of Isobutyl 2-bromopropionate consists of 7 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is MAYJUJUXGCDPPX-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
1. Chiral Gas Chromatographic Separation
Isobutyl 2-bromopropionate, as a variant of alkyl 2-bromopropionates, is utilized in chiral gas chromatographic separation. This process is significant in synthesizing chiral pesticides and medicines with high biological activities. The enantioseparation of these compounds is essential for evaluating their optical purity. Although not directly mentioned, isobutyl 2-bromopropionate's close analogs are used in this context, indicating potential applications for isobutyl 2-bromopropionate in similar processes (Shi et al., 2019).
2. Reformatsky Reaction
Isobutyl 2-bromopropionate may be involved in the Reformatsky reaction, which is a method used in organic synthesis. The reaction typically involves α-bromopropionates reacting with zinc and other components. This process is significant in the synthesis of various organic compounds, potentially including those derived from isobutyl 2-bromopropionate (Newman & Evans, 1955).
3. Polymerization Initiators
Compounds like isobutyl 2-bromopropionate are used in initiating polymerization processes. For instance, 3,3,5-trimethyl-5-chlorohexyl 2-bromopropionate, a compound similar to isobutyl 2-bromopropionate, is employed in creating block copolymers through atom transfer radical polymerization (ATRP). This application is crucial in materials science for producing polymers with specific properties (Zhu & Storey, 2010).
4. Surface-Functionalized Metal Oxo Clusters
Isobutyl 2-bromopropionate might have potential applications in the synthesis of surface-functionalized metal oxo clusters. These clusters are used in advanced materials science, particularly for creating inorganic−organic core−shell nanoparticles. These nanoparticles have diverse applications in catalysis, drug delivery, and material science (Kickelbick et al., 2002).
5. Free Radical Addition
In organic chemistry, isobutyl 2-bromopropionate may be involved in free radical addition reactions. Such reactions are significant for creating various organic compounds, including those with pharmaceutical or industrial applications (Nakano, Kayama, & Nagai, 1987).
6. Atom Transfer Radical Polymerization
Isobutyl 2-bromopropionate could be used in atom transfer radicalpolymerization (ATRP) processes. This technique is crucial in the controlled polymerization of monomers like methyl methacrylate, leading to precise molecular weight control in the resulting polymers. Such polymers have extensive applications in various industries, including medical and technological fields (Zhu & Yan, 2000).
7. Study of Charged Species in Chemical Activation
Research has been conducted on the (n, γ) activation of 2-bromopropionic acid (a closely related compound to isobutyl 2-bromopropionate), which involves the study of charged species formation in liquid phase using Charge Plate Technique. This research is pivotal in understanding the behavior of such compounds under neutron activation, which could have implications in fields like nuclear chemistry and materials science (Mishra & Rakib-uz-Zaman, 1992).
8. Pyrolysis Studies
The gas phase pyrolyses of 2-bromopropionic acid and its esters, including potentially isobutyl 2-bromopropionate, have been studied. These studies are relevant for understanding the thermal decomposition mechanisms of these compounds, which is significant in fields like environmental chemistry and material processing (Chuchani, Dominguez, & Rotinov, 1991).
9. Synthesis of Musk Odorants
Isobutyl 2-bromopropionate could be involved in the synthesis of musk odorants. These synthetic processes involve complex organic reactions, highlighting the compound's significance in the fragrance industry and synthetic organic chemistry (Eh, 2003).
10. Study in Erythroleukemia Cell Proliferation
Although not directly involving isobutyl 2-bromopropionate, research on butyrate analogues, including bromopropionates, shows their effect on erythroleukemia cell proliferation and differentiation. This indicates a potential area of research for isobutyl 2-bromopropionate in medical and pharmaceutical sciences (Lea & Tulsyan, 1995).
Safety and Hazards
Isobutyl 2-bromopropionate is considered hazardous. It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, avoid contact with skin, eyes, and clothing, and avoid breathing vapors or spray mist .
Propiedades
IUPAC Name |
2-methylpropyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYJUJUXGCDPPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90988843 | |
| Record name | 2-Methylpropyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 2-bromopropionate | |
CAS RN |
69122-46-9 | |
| Record name | Propanoic acid, 2-bromo-, 2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69122-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutyl 2-bromopropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069122469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpropyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90988843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isobutyl 2-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.150 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


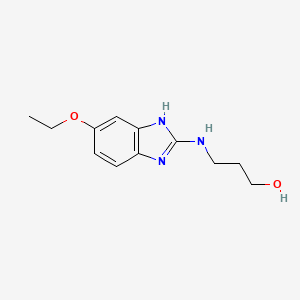

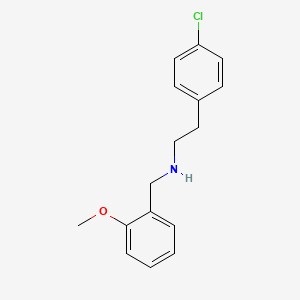

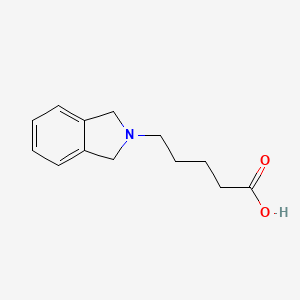



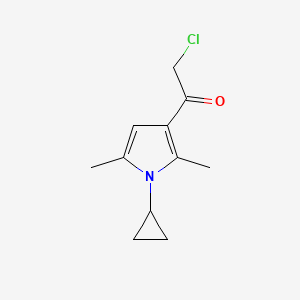
![(2E)-4-chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B1348487.png)

